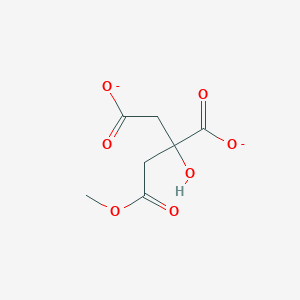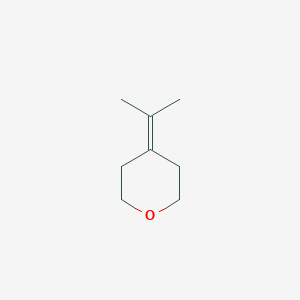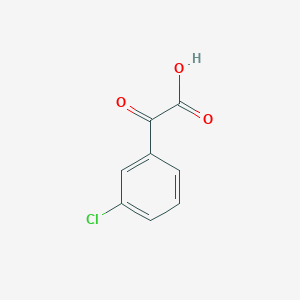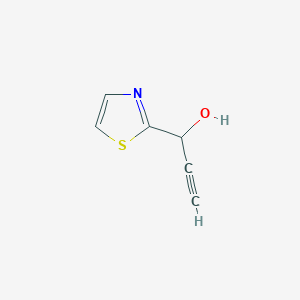![molecular formula C17H22O5 B3326625 3,5-Bis[(tetrahydro-2H-pyran-2-yl)oxy]-benzaldehyde CAS No. 268232-54-8](/img/structure/B3326625.png)
3,5-Bis[(tetrahydro-2H-pyran-2-yl)oxy]-benzaldehyde
Vue d'ensemble
Description
“3,5-Bis[(tetrahydro-2H-pyran-2-yl)oxy]-benzoic acid methyl ester” is a heterocyclic organic compound . Its IUPAC name is methyl 3,5-bis(oxan-2-yloxy)benzoate .
Molecular Structure Analysis
The molecular formula of this compound is C18H24O6 . Its exact mass is 336.15700 . The structure includes two tetrahydro-2H-pyran-2-yl groups attached to the 3,5 positions of a benzoic acid methyl ester .Physical and Chemical Properties Analysis
This compound has a molecular weight of 336.382 . It has 6 hydrogen bond acceptors and no hydrogen bond donors . The LogP value is 3.28400 , indicating its lipophilicity.Applications De Recherche Scientifique
Synthesis and Structural Studies
- The compound has been utilized in the total synthesis of a protected form of 2,6-anhydro-5-azido-3,5-dideoxy-2-C-hydroxymethyl-l-allo-heptose, a potential precursor for analogs of C-glycosides of neuraminic acid. This synthesis involves diastereoselective cycloaddition and high-yield conversions, highlighting its role in complex organic syntheses (Carrel & Vogel, 2000).
Catalysis and Ligand Synthesis
- It has been incorporated in the synthesis and characterization of metallomacrocyclic palladium(II) complexes with new hybrid pyrazole ligands. This research demonstrates its use in creating complex metal-organic frameworks, which are essential in catalysis and material science (Guerrero et al., 2008).
Reaction Pathways and Mechanisms
- The compound is involved in unusual tandem sequences of reactions, such as the oxa Diels–Alder reaction, retro Diels–Alder reaction, and oxa 6π-electrocyclic ring opening. This showcases its role in studying complex reaction mechanisms and pathways in organic chemistry (Khatri & Samant, 2015).
Medicinal Chemistry and Drug Design
- It's used in the synthesis of novel bis(2‐(5‐((5‐phenyl‐1H‐tetrazol‐1‐yl)methyl)‐4H‐1,2,4‐triazol‐3‐yl)phenoxy)alkanes. This application is significant in medicinal chemistry for the development of new therapeutic agents (Saeed, Qasim, & Hussain, 2015).
Organic and Inorganic Material Synthesis
- The compound finds application in thesynthesis of organic and inorganic materials, such as 5-Aryl-3-(methylsulfanyl)-1H-pyrazoles, through multi-component reactions. This highlights its importance in the development of novel materials with potential applications in various industries (Alizadeh, Zand, Saberi, & Mokhtari, 2013).
Analytical Chemistry and Spectroscopy
- It is utilized in analytical chemistry, as seen in the study of 3,5-bis(hydroxymethyl)tetrahydro-4H-pyran-4-one. This includes methods like NMR spectroscopy and quantum-chemical calculations, essential for understanding the structural and functional aspects of organic compounds (Bazhykova et al., 2018).
Conformational and Stability Studies
- The compound plays a role in studying the conformation and stability of cations in chemical structures, as demonstrated in the research on stabilized bis(2-oxo-2H-cyclohepta[b]furan-3-yl)phenylmethyl and bis(1,2-dihydro-2-oxo-N-phenylcyclohepta[b]pyrrol-3-yl)phenylmethyl cations (Naya & Nitta, 2000).
Green Chemistry
- In green chemistry, it is used for the one-pot synthesis of 5-oxo-5,6,7,8-tetrahydro-4H-benzo-[b]-pyran derivatives in room temperature ionic liquids, highlighting its role in developing environmentally friendly chemical processes (Zhao-Qin, Shunjun, Jun, & Jinming, 2005).
Pharmaceutical Chemistry
- The compound is significant in pharmaceutical chemistry for the synthesis of biologically active derivatives, such as 2,5-Bis(butylsulfanyl)-2,3-dihydro-4H-pyran-2-carbaldehydes, which exhibit bacteriostatic effects (Keiko et al., 2008).
Safety and Hazards
Propriétés
IUPAC Name |
3,5-bis(oxan-2-yloxy)benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22O5/c18-12-13-9-14(21-16-5-1-3-7-19-16)11-15(10-13)22-17-6-2-4-8-20-17/h9-12,16-17H,1-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUPXTEMIFWYDDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OC2=CC(=CC(=C2)C=O)OC3CCCCO3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90704469 | |
| Record name | 3,5-Bis[(oxan-2-yl)oxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90704469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
268232-54-8 | |
| Record name | 3,5-Bis[(oxan-2-yl)oxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90704469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![L-glutamic acid,n-[4-[[(2-amino-1,4-dihydro-4-oxo-6-pteridinyl)methyl]nitrosoamino]benzoyl]-(9ci)](/img/structure/B3326577.png)
![2,6-Dimethylthiazolo[3,2-b][1,2,4]triazole](/img/structure/B3326589.png)
![3-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-2-methylbutanoic acid](/img/structure/B3326597.png)
![2-[4-(2-methylpropyl)phenyl]-N-methylsulfonylpropanamide](/img/structure/B3326600.png)
![[1,3]Dioxolo[4,5-f]isobenzofuran](/img/structure/B3326607.png)
![3-Methyl-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione](/img/structure/B3326610.png)





